3,3-Diethoxy-1-iodo-2-methylprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethoxy-1-iodo-2-methylprop-1-ene is an organic compound with the molecular formula C8H15IO2. It is characterized by the presence of an iodine atom, two ethoxy groups, and a methyl group attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-1-iodo-2-methylprop-1-ene typically involves the iodination of 3,3-diethoxy-2-methylprop-1-ene. This can be achieved through the reaction of 3,3-diethoxy-2-methylprop-1-ene with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to optimize efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethoxy-1-iodo-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under suitable conditions.
Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under basic conditions.
Oxidation and Reduction: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium hydride or potassium hydroxide in solvents such as ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of compounds like 3,3-diethoxy-1-chloro-2-methylprop-1-ene.
Elimination: Formation of 3,3-diethoxy-2-methylpropene.
Oxidation: Formation of 3,3-diethoxy-2-methylpropanoic acid.
Reduction: Formation of 3,3-diethoxy-2-methylpropanol.
Wissenschaftliche Forschungsanwendungen
3,3-Diethoxy-1-iodo-2-methylprop-1-ene has several applications in scientific research:
Industry: Utilized in the production of specialty chemicals and
Eigenschaften
CAS-Nummer |
61147-90-8 |
---|---|
Molekularformel |
C8H15IO2 |
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
3,3-diethoxy-1-iodo-2-methylprop-1-ene |
InChI |
InChI=1S/C8H15IO2/c1-4-10-8(11-5-2)7(3)6-9/h6,8H,4-5H2,1-3H3 |
InChI-Schlüssel |
KQXHKAVPVFJFSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=CI)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.